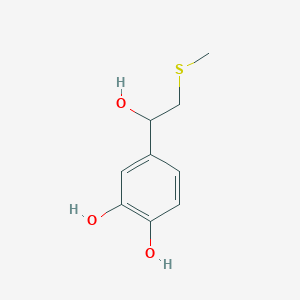
4-(1-Hydroxy-2-methylsulfanylethyl)benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol is an organic compound characterized by the presence of both hydroxyl and thioether functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol typically involves the reaction of 3,4-dihydroxybenzaldehyde with methylthiol in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process may involve heating to a specific temperature to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
化学反応の分析
Types of Reactions: 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The thioether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Effects: The compound may inhibit inflammatory pathways by modulating cytokine production.
Anticancer Activity: It may induce apoptosis in cancer cells by affecting specific signaling pathways.
類似化合物との比較
3,4-Dihydroxyphenyl Ethanol: Shares similar hydroxyl groups but lacks the thioether group.
1-(3,4-Dihydroxyphenyl)ethanone: Contains a ketone group instead of the thioether group.
This comprehensive overview highlights the significance of 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
特性
CAS番号 |
104692-99-1 |
|---|---|
分子式 |
C9H12O3S |
分子量 |
200.26 g/mol |
IUPAC名 |
4-(1-hydroxy-2-methylsulfanylethyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H12O3S/c1-13-5-9(12)6-2-3-7(10)8(11)4-6/h2-4,9-12H,5H2,1H3 |
InChIキー |
GDDBGNBZWLZKEN-UHFFFAOYSA-N |
SMILES |
CSCC(C1=CC(=C(C=C1)O)O)O |
正規SMILES |
CSCC(C1=CC(=C(C=C1)O)O)O |
同義語 |
1,2-Benzenediol, 4-[1-hydroxy-2-(methylthio)ethyl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















